molecular formula C17H22N2 B2566982 1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole CAS No. 6649-80-5

1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole

Cat. No. B2566982
CAS RN: 6649-80-5
M. Wt: 254.377
InChI Key: OUXYMBSSCUANTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives, which are structurally similar to CPI, was carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst .


Molecular Structure Analysis

CPI contains a total of 47 bonds, including 25 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings .

Scientific Research Applications

Synthesis and Molecular Structure

Research has demonstrated innovative methods for synthesizing complex indole derivatives, which are core components of numerous natural products and pharmaceuticals. For instance, methods utilizing Mn(III)-mediated oxidative cyclization reactions have been developed for the efficient synthesis of tetracyclic structures resembling tronocarpine subunits, showcasing the versatility of indole derivatives in synthesizing complex molecular architectures (Magolan & Kerr, 2006). Furthermore, gold-catalyzed cycloisomerization techniques have facilitated the asymmetric construction of pyrido[1,2-a]-1H-indole derivatives, highlighting the potential for creating optically active compounds with significant synthetic and medicinal value (Jiang, Fu, & Ma, 2020).

Biological Activity and Pharmaceutical Interest

The cyclohepta[b]indole motif, as a significant structure in drug design, illustrates the broad spectrum of biological activities associated with indole derivatives. These compounds have been identified for their roles in inhibiting fatty-acid-binding proteins, histone deacetylation, leukotriene production, and showing antituberculosis and anti-HIV activities. The structural motif's prevalence in both natural products and pharmaceuticals underscores its importance in the development of new therapeutic agents (Stempel & Gaich, 2016).

Innovative Synthetic Methodologies

The exploration of novel synthetic methodologies, such as the cascade phosphinoylation/cyclization/isomerization process, has opened new avenues for constructing pyrrolo[1,2-a]indole derivatives. These methodologies demonstrate the efficiency and versatility of current synthetic approaches in accessing structurally diverse indole frameworks, essential for pharmaceutical development (Chen et al., 2016).

properties

IUPAC Name

1-cyclohexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h4-5,8-9,12,16,18-19H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXYMBSSCUANTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3=C(CCN2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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